APDye 568 Picolyl Azide
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Overview
Description
APDye 568 Picolyl Azide is an advanced fluorescent probe that incorporates a copper-chelating motif to enhance the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This compound is structurally similar to Alexa Fluor 568 Picolyl Azide and is used for the detection of low-abundance alkyne targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
APDye 568 Picolyl Azide is synthesized through a series of chemical reactions that incorporate a copper-chelating motif into the azide probe. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to raise the effective concentration of copper (I) at the reaction site, thereby boosting the efficiency of the CuAAC reaction .
Industrial Production Methods
The industrial production methods for this compound involve large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions
APDye 568 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a click chemistry reaction that forms a stable triazole ring .
Common Reagents and Conditions
The CuAAC reaction involving this compound requires a copper (I) catalyst, which can be generated in situ from copper (II) sulfate and a reducing agent such as sodium ascorbate. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature .
Major Products
The major product formed from the CuAAC reaction of this compound is a triazole-linked fluorescent conjugate. This product is highly stable and exhibits strong fluorescence, making it suitable for various imaging applications .
Scientific Research Applications
APDye 568 Picolyl Azide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, in living cells and tissues
Medicine: Utilized in diagnostic imaging and therapeutic research to track the distribution and interaction of drugs within biological systems
Industry: Applied in the development of advanced materials and sensors for various industrial applications
Mechanism of Action
APDye 568 Picolyl Azide exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The copper-chelating motif in the compound raises the effective concentration of copper (I) at the reaction site, enhancing the reaction’s efficiency and biocompatibility. This mechanism allows for the rapid and specific labeling of alkyne-tagged biomolecules, resulting in increased sensitivity and reduced cell toxicity .
Comparison with Similar Compounds
APDye 568 Picolyl Azide is similar to other fluorescent azide probes, such as:
Alexa Fluor 568 Picolyl Azide: Structurally identical and exhibits similar fluorescence properties
CF 568 Azide: Another fluorescent azide probe with comparable absorption and emission spectra
DyLight 568 Azide: A fluorescent azide probe with similar applications in imaging and labeling
The uniqueness of this compound lies in its copper-chelating motif, which significantly improves the efficiency and biocompatibility of the CuAAC reaction compared to conventional azides .
Properties
Molecular Formula |
C42H40N8O11S2 |
---|---|
Molecular Weight |
896.9 g/mol |
IUPAC Name |
[13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C42H40N8O11S2/c1-41(2)16-23(20-62(55,56)57)28-12-31-35(14-33(28)48-41)61-36-15-34-29(24(21-63(58,59)60)17-42(3,4)49-34)13-32(36)38(31)27-8-5-22(11-30(27)40(53)54)39(52)44-10-9-37(51)47-26-7-6-25(45-18-26)19-46-50-43/h5-8,11-18,48H,9-10,19-21H2,1-4H3,(H,44,52)(H,47,51)(H,53,54)(H,55,56,57)(H,58,59,60) |
InChI Key |
SJUNISXYOOCDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
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